[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile [2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile
Brand Name: Vulcanchem
CAS No.: 107344-57-0
VCID: VC17284021
InChI: InChI=1S/C12H10N2OS/c13-7-10-16(15)12-6-2-1-5-11(12)14-8-3-4-9-14/h1-6,8-9H,10H2
SMILES:
Molecular Formula: C12H10N2OS
Molecular Weight: 230.29 g/mol

[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile

CAS No.: 107344-57-0

Cat. No.: VC17284021

Molecular Formula: C12H10N2OS

Molecular Weight: 230.29 g/mol

* For research use only. Not for human or veterinary use.

[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile - 107344-57-0

Specification

CAS No. 107344-57-0
Molecular Formula C12H10N2OS
Molecular Weight 230.29 g/mol
IUPAC Name 2-(2-pyrrol-1-ylphenyl)sulfinylacetonitrile
Standard InChI InChI=1S/C12H10N2OS/c13-7-10-16(15)12-6-2-1-5-11(12)14-8-3-4-9-14/h1-6,8-9H,10H2
Standard InChI Key RTRZIWSQLHWMNR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)N2C=CC=C2)S(=O)CC#N

Introduction

Chemical Identity and Structural Features

Basic Molecular Properties

The compound’s IUPAC name, 2-(2-pyrrol-1-ylphenyl)sulfinylacetonitrile, reflects its core structure: a benzene ring substituted at the 2-position with a pyrrole group and a sulfinyl-acetonitrile functional group. Key identifiers include:

PropertyValue
CAS Registry Number107344-57-0
Molecular FormulaC₁₂H₁₀N₂OS
Molecular Weight230.29 g/mol
SMILES NotationC1=CC=C(C(=C1)N2C=CC=C2)S(=O)CC#N
InChI KeyRTRZIWSQLHWMNR-UHFFFAOYSA-N

The sulfinyl group (-S(=O)-) and acetonitrile (-CC#N) moiety introduce distinct electronic and steric properties, potentially enabling diverse reactivity in organic transformations.

Spectroscopic Characterization

While direct spectroscopic data for [2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile are scarce, analogous sulfinyl-pyrrole compounds exhibit characteristic absorption bands in infrared (IR) spectroscopy. For example, the sulfonyl group (-SO₂-) in related structures shows asymmetric stretching vibrations near 1317 cm⁻¹ and symmetric stretching near 1153 cm⁻¹ . Nuclear magnetic resonance (NMR) studies of similar compounds reveal proton signals for pyrrole aromatic hydrogens in the δ 5.75–6.66 ppm range and sulfonyl-associated methylene groups at δ 3.38–3.60 ppm . These patterns suggest that the sulfinyl and pyrrole groups in the target compound would produce comparable spectral features.

Synthesis Pathways

General Synthetic Strategy

The synthesis of [2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile typically involves three stages:

  • Formation of the Pyrrole-Benzene Core: Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the pyrrole group to the benzene ring.

  • Sulfinyl Group Introduction: Oxidation of a thioether (-S-) precursor to the sulfinyl (-SO-) state using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

  • Acetonitrile Functionalization: Nucleophilic substitution or cyanation reactions to attach the acetonitrile group.

Comparative Methodologies

Research Challenges and Future Directions

Synthesis Optimization

Current synthetic routes suffer from low yields and complex purification steps, partly due to the sulfinyl group’s sensitivity to oxidation. Future work could explore protective group strategies or novel oxidizing agents to improve efficiency.

Characterization and Application Studies

Advanced analytical techniques—such as X-ray crystallography or high-resolution mass spectrometry—are needed to resolve the compound’s three-dimensional structure and confirm its purity. Additionally, systematic pharmacological screening could validate its hypothesized bioactivities.

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